(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Description
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C17H16ClN5OS and its molecular weight is 373.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Several studies have synthesized novel compounds incorporating piperazine and thiazole structures, emphasizing the importance of these moieties in medicinal chemistry. For example, Hong-Shui Lv et al. (2013) synthesized a series of novel pyrazole carboxamide derivatives, including piperazine moieties, characterized by IR, 1H NMR, and HRMS spectroscopy. Their structural confirmation through X-ray crystal analysis provides insights into their potential biological applications (Lv et al., 2013).
Antimicrobial Activity
Research into the antimicrobial properties of compounds with piperazine and thiazole components has yielded promising results. N. Patel et al. (2011) investigated the synthesis and in vitro antimicrobial activity of new pyridine derivatives, demonstrating variable and modest activity against bacteria and fungi, which could lead to new therapeutic agents (Patel et al., 2011).
Anticancer and Antiangiogenic Effects
The exploration of anticancer and antiangiogenic effects has also been a focus. S. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and evaluated their in vivo anticancer and antiangiogenic effects against a mouse tumor model. Their findings highlight the potential of these compounds in cancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
Photosynthetic Electron Transport Inhibition
The inhibition of photosynthetic electron transport has been investigated as a potential herbicidal mechanism. C. B. Vicentini et al. (2005) synthesized and screened pyrazole derivatives as inhibitors of photosynthetic electron transport, identifying compounds with inhibitory properties that could serve as leads for developing new herbicides (Vicentini et al., 2005).
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-12(18)2-3-14-15(11)21-17(25-14)23-8-6-22(7-9-23)16(24)13-10-19-4-5-20-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTRWZSKSZRAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.